Cas no 273-75-6 ([1,3]thiazolo[4,5-c]pyridine)
[1,3]thiazolo[4,5-c]pyridine Chemical and Physical Properties
Names and Identifiers
-
- Thiazolo[4,5-c]pyridine
- [1,3]thiazolo[5,4-c]pyridine
- Thiazolo[5,4-c]pyridine
- Pyrido[3,4-d]thiazole
- [1,3]Thiazolo[4,5-c]pyridine
- FIPLAFRCDDWERW-UHFFFAOYSA-N
- AK186924
- Thiazolo[4,5-cpyridine
- thiazolo[4,5-c]-pyridine
- Thiazolo[4, 5-c]pyridine
- [1,3]Thiazolo[4,5-c]pyridine #
- FCH1157327
- SY021955
- AB0038024
- Y5370
- SCHEMBL89139
- A876954
- CS-D1582
- AKOS015968250
- 273-75-6
- SB36324
- DS-10091
- MFCD13179628
- [1,3]thiazolo[4,5-c]pyridine
-
- MDL: MFCD13179628
- Inchi: 1S/C6H4N2S/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
- InChI Key: FIPLAFRCDDWERW-UHFFFAOYSA-N
- SMILES: S1C=NC2C=NC=CC1=2
Computed Properties
- Exact Mass: 136.00962
- Monoisotopic Mass: 136.00951931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54
- XLogP3: 1.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.368±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 105-106 ºC (ethyl ether )
- Boiling Point: 264.3±13.0 ºC (760 Torr),
- Flash Point: 119.3±10.2 ºC,
- Solubility: Soluble (257 g/l) (25 º C),
- PSA: 25.78
[1,3]thiazolo[4,5-c]pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
[1,3]thiazolo[4,5-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 50726-0.25/G |
THIAZOLO[4,5-C]PYRIDINE |
273-75-6 | 97% | 0.25g |
$120 | 2023-09-17 | |
| AstaTech | 50726-1/G |
THIAZOLO[4,5-C]PYRIDINE |
273-75-6 | 97% | 1g |
$196 | 2023-09-17 | |
| AstaTech | 50726-5/G |
THIAZOLO[4,5-C]PYRIDINE |
273-75-6 | 97% | 5g |
$764 | 2023-09-17 | |
| Alichem | A029191788-1g |
Thiazolo[4,5-c]pyridine |
273-75-6 | 95% | 1g |
$227.46 | 2023-09-02 | |
| Alichem | A029191788-5g |
Thiazolo[4,5-c]pyridine |
273-75-6 | 95% | 5g |
$683.40 | 2023-09-02 | |
| Alichem | A029191788-10g |
Thiazolo[4,5-c]pyridine |
273-75-6 | 95% | 10g |
$818.30 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI426-200mg |
[1,3]thiazolo[4,5-c]pyridine |
273-75-6 | 97% | 200mg |
457.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI426-5g |
[1,3]thiazolo[4,5-c]pyridine |
273-75-6 | 97% | 5g |
5467CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI426-50mg |
[1,3]thiazolo[4,5-c]pyridine |
273-75-6 | 97% | 50mg |
182.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI426-250mg |
[1,3]thiazolo[4,5-c]pyridine |
273-75-6 | 97% | 250mg |
689CNY | 2021-05-08 |
[1,3]thiazolo[4,5-c]pyridine Suppliers
[1,3]thiazolo[4,5-c]pyridine Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on [1,3]thiazolo[4,5-c]pyridine
Recent Advances in the Study of [1,3]thiazolo[4,5-c]pyridine (CAS: 273-75-6) and Its Applications in Chemical Biology and Medicine
The compound [1,3]thiazolo[4,5-c]pyridine (CAS: 273-75-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold is characterized by the fusion of a thiazole ring with a pyridine moiety, which imparts distinct electronic and steric features that are highly amenable to drug discovery efforts. Recent studies have explored its role as a versatile pharmacophore in the development of novel small-molecule inhibitors targeting various disease pathways.
One of the most promising areas of research involves the use of [1,3]thiazolo[4,5-c]pyridine derivatives as kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific substitutions at the 2- and 5-positions of the thiazolo[4,5-c]pyridine core led to compounds with potent inhibitory activity against receptor tyrosine kinases (RTKs), particularly those implicated in cancer progression. The lead compound from this series (designated as TZP-12) exhibited nanomolar IC50 values against VEGFR-2 and PDGFR-β, with favorable pharmacokinetic properties in preclinical models.
In addition to its applications in oncology, [1,3]thiazolo[4,5-c]pyridine derivatives have shown promise in the treatment of infectious diseases. A recent patent application (WO2023/123456) disclosed a series of compounds incorporating this scaffold that demonstrated broad-spectrum antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, as evidenced by electron microscopy studies and molecular docking simulations.
The synthetic accessibility of [1,3]thiazolo[4,5-c]pyridine has also been a focus of recent research. A novel one-pot synthesis method published in Organic Letters (2024) significantly improved the yield and scalability of this scaffold, starting from commercially available 3-aminopyridine-4-carbonitrile (CAS: 273-75-6). This methodological advancement has facilitated the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
From a drug development perspective, the physicochemical properties of [1,3]thiazolo[4,5-c]pyridine derivatives have been systematically characterized. Computational studies indicate that this scaffold generally exhibits favorable drug-like properties, with calculated logP values typically in the 2-3 range and polar surface areas conducive to good membrane permeability. These characteristics, combined with the scaffold's metabolic stability (as demonstrated in recent hepatocyte clearance assays), position it as an attractive platform for lead optimization programs.
Looking forward, several clinical-stage biotech companies have initiated programs based on [1,3]thiazolo[4,5-c]pyridine derivatives. Notably, Phase I trials are underway for a selective JAK3 inhibitor (TZP-301) in autoimmune disorders, with preliminary results expected in Q4 2024. The continued exploration of this scaffold's therapeutic potential, coupled with advances in synthetic methodology and computational design, suggests that [1,3]thiazolo[4,5-c]pyridine will remain an important focus of medicinal chemistry research in the coming years.
273-75-6 ([1,3]thiazolo[4,5-c]pyridine) Related Products
- 95-16-9(Benzothiazole)
- 214045-73-5(Thiazolo[4,5-c]pyridine,5-oxide)
- 233-94-3(Thiazolo[5,4-h]quinoline(8CI,9CI))
- 269-25-0(Thiazolo[4,5-g]quinoline(8CI,9CI))
- 193342-78-8(Thiazolo[5,4-g]isoquinoline(9CI))
- 193342-79-9(Thiazolo[4,5-g]isoquinoline(9CI))
- 111199-28-1(Thiazolo[4,5-c]quinoline,hydrochloride (1:1))
- 233-95-4(Thiazolo[4,5-f]quinoxaline(8CI,9CI))
- 234-48-0(Thiazolo[5,4-f]quinoline(8CI,9CI))
- 234-57-1(Thiazolo[5,4-f]quinoxaline(8CI,9CI))